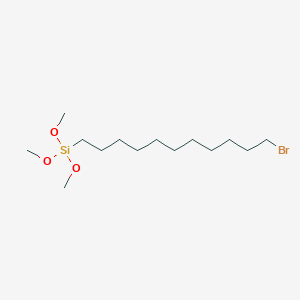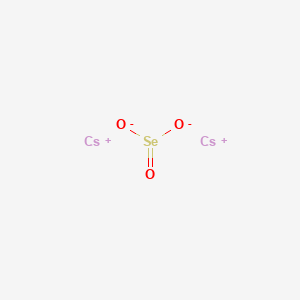
Iron hydroxide (Fe(OH)2)
説明
Iron hydroxide, also known as ferrous hydroxide, is an inorganic compound with the chemical formula Fe(OH)₂. It is typically a pale greenish or grayish-white solid under standard conditions. This compound is produced when iron(II) salts, such as iron(II) sulfate, are treated with hydroxide ions. Iron hydroxide is nearly insoluble in water but soluble in acids or ammonium acetate .
準備方法
Synthetic Routes and Reaction Conditions: Iron hydroxide can be prepared in the laboratory by reacting iron(II) salts, such as iron(II) sulfate or iron(II) chloride, with a strong base like sodium hydroxide. The resulting precipitate is iron hydroxide: [ \text{FeSO}_4 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + \text{Na}_2\text{SO}_4 ] [ \text{FeCl}_2 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + 2 \text{NaCl} ]
Industrial Production Methods: In industrial settings, iron hydroxide can also be produced by electrolyzing water with iron electrodes. This method is particularly useful for large-scale production .
Types of Reactions:
Oxidation: When exposed to air, iron hydroxide readily oxidizes to form iron(III) hydroxide, a brown compound: [ 4 \text{Fe(OH)}_2 + \text{O}_2 \rightarrow 2 \text{Fe}_2\text{O}_3 \cdot \text{H}_2\text{O} + 2 \text{H}_2\text{O} ]
Reduction: Under anaerobic conditions, iron hydroxide can be oxidized by the protons of water to form magnetite (iron(II,III) oxide) and molecular hydrogen. This process is described by the Schikorr reaction: [ 3 \text{Fe(OH)}_2 \rightarrow \text{Fe}_3\text{O}_4 + \text{H}_2 + 2 \text{H}_2\text{O} ]
Substitution: Iron hydroxide reacts with hydrochloric acid to form ferrous chloride and water: [ \text{Fe(OH)}_2 + 2 \text{HCl} \rightarrow \text{FeCl}_2 + 2 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, carbon monoxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: Iron(III) hydroxide, iron(III) oxide.
Reduction: Magnetite, molecular hydrogen.
Substitution: Ferrous chloride .
科学的研究の応用
Iron hydroxide has a range of applications across various fields:
Chemistry: Used as a precursor in the manufacture of other iron compounds, including iron(III) oxide-hydroxide, used in pigments and other materials.
Biology: Investigated for its role in the removal of toxic selenate and selenite ions from water systems.
Medicine: Potential use in drug delivery systems due to its unique interaction with biological molecules.
Industry: Utilized in water treatment processes to remove harmful contaminants like arsenic, selenium, and phosphate. .
作用機序
Iron hydroxide exerts its effects through various mechanisms:
Oxidation-Reduction Reactions: Under anaerobic conditions, iron hydroxide can be oxidized by the protons of water to form magnetite and molecular hydrogen. This process is described by the Schikorr reaction: [ 3 \text{Fe(OH)}_2 \rightarrow \text{Fe}_3\text{O}_4 + \text{H}_2 + 2 \text{H}_2\text{O} ]
Adsorption: Anions such as selenite and selenate can be easily adsorbed on the positively charged surface of iron hydroxide, where they are subsequently reduced by iron(II) ions
類似化合物との比較
Iron hydroxide can be compared with other similar compounds, such as:
Iron(III) hydroxide (Fe(OH)₃): Unlike iron hydroxide, iron(III) hydroxide is a brown compound formed by the oxidation of iron hydroxide.
Iron(II) oxide (FeO): Iron(II) oxide is another compound of iron that differs in its oxidation state and chemical properties.
Magnetite (Fe₃O₄): Magnetite is formed from iron hydroxide under anaerobic conditions and has unique magnetic properties
Iron hydroxide is unique due to its ability to undergo various oxidation and reduction reactions, making it a versatile compound in both scientific research and industrial applications.
特性
IUPAC Name |
iron;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2H2O/h;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMKAUUMGFGBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066393 | |
| Record name | Iron hydroxide (Fe(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Water or Solvent Wet Solid | |
| Record name | Iron hydroxide (Fe(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18624-44-7 | |
| Record name | Ferrous hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018624447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron hydroxide (Fe(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron hydroxide (Fe(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)


